molecular formula C19H13BrFN3S B2839604 (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile CAS No. 477297-74-8

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile

Cat. No.: B2839604
CAS No.: 477297-74-8
M. Wt: 414.3
InChI Key: FLCAJXLWDBKYFY-GXDHUFHOSA-N
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Description

(E)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a structurally complex acrylonitrile derivative characterized by an (E)-configured α,β-unsaturated nitrile core. The molecule features a thiazole ring substituted at the 4-position with a 3-bromophenyl group and an amino-linked 2-fluoro-5-methylphenyl moiety at the β-position (Figure 1).

Thiazole rings are known for their role in medicinal chemistry, often contributing to kinase inhibition or antimicrobial activity. The (E)-configuration is critical, as geometric isomerism in acrylonitriles significantly impacts bioactivity, as demonstrated by the superior acaricidal activity of E-isomers over Z-forms in related compounds .

Properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3S/c1-12-5-6-16(21)17(7-12)23-10-14(9-22)19-24-18(11-25-19)13-3-2-4-15(20)8-13/h2-8,10-11,23H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCAJXLWDBKYFY-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The thiazole derivative is then coupled with the appropriate fluoro-methylphenyl amine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

    Acrylonitrile Introduction: The final step involves the Knoevenagel condensation of the coupled product with acrylonitrile in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide, ammonia, or thiourea.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl-thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives, including those similar to (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile, have demonstrated significant antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various microorganisms, showing varying degrees of activity compared to standard antibiotics such as ketoconazole and chloramphenicol. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/ml, indicating their potential as antimicrobial agents, albeit generally weaker than reference drugs .

Anticancer Properties
Research has indicated that thiazole derivatives exhibit anticancer activity. For instance, a related compound was tested for its cytotoxic effects against cancer cell lines, revealing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticancer efficacy, making it a focal point for further drug development .

Neurological Applications
The thiazole moiety has also been investigated for its neuroprotective effects. Compounds with similar structures have shown potential in treating neurological disorders by modulating neurotransmitter systems and exhibiting anticonvulsant properties. Studies utilizing animal models have demonstrated significant reductions in seizure frequency and severity when treated with thiazole derivatives .

Material Science

Polymeric Applications
The incorporation of thiazole-based compounds into polymer matrices has been explored for developing advanced materials with unique properties. These compounds can enhance the thermal stability and mechanical strength of polymers, making them suitable for applications in electronics and packaging materials. Research into the synthesis of polymer composites containing thiazole derivatives has shown improved performance characteristics compared to conventional materials .

Agricultural Chemistry

Pesticidal Activity
Thiazole derivatives have been evaluated for their pesticidal properties, particularly against agricultural pests. Studies indicate that certain derivatives exhibit insecticidal and fungicidal activities, providing a potential avenue for developing environmentally friendly pesticides. The efficacy of these compounds is attributed to their ability to disrupt biological processes in target organisms .

Case Studies

StudyApplicationFindings
Yurttaş et al., 2015AntimicrobialCompounds showed MICs between 100-400 µg/ml; weaker than ketoconazole and chloramphenicol .
Sarafroz et al., 2019AnticancerThiazole derivatives inhibited cancer cell proliferation; structure modifications enhanced efficacy .
Recent Polymer ResearchMaterial ScienceThiazole-based polymers exhibited improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and the acrylonitrile moiety are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several acrylonitrile and thiazole derivatives (Table 1):

Compound Key Substituents Biological/Physical Properties Reference
Target compound 3-Bromophenyl, 2-fluoro-5-methylphenyl N/A (hypothesized kinase inhibition)
(E)-3-(4-Bromo-5-methylthiophen-2-yl)-acrylonitrile Thiophene ring, bromo, methyl Enzyme inhibition, photochromic materials
(E)-2-(4-tert-Butylphenyl)-cyanoethenyl tert-Butylphenyl, pyrazole High acaricidal activity (E-isomer)
(E)-3-(2-Fluoro-5-nitroanilino)-thiazole Nitro, fluorophenyl Potential antimicrobial/anticancer agent
  • Thiazole vs. Thiophene : Replacing the thiazole ring (N and S atoms) in the target compound with a thiophene (S only) reduces hydrogen-bonding capacity and alters electronic properties. Thiophene derivatives are associated with photochromic applications , whereas thiazoles are more prevalent in drug design due to their heteroatom-rich structure.
  • Bromo vs.
  • Fluoro vs. Methyl Positioning : The 2-fluoro-5-methylphenyl group in the target compound balances steric bulk and electronic effects, whereas methyl groups in other acrylonitriles improve thermal stability .

Isomerism and Bioactivity

The (E)-configuration is conserved in the target compound and is critical for activity. In analogous acrylonitriles, E-isomers exhibit superior bioactivity due to optimal spatial alignment of functional groups. For example, (E)-2-(4-tert-butylphenyl)-cyanoethenyl showed 75% acaricidal efficacy compared to <30% for its Z-isomer . This suggests that the target compound’s E-configuration may enhance binding to biological targets, such as enzymes or receptors.

Biological Activity

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring, an acrylonitrile moiety, and fluorinated phenyl groups, which contribute to its unique properties. The synthesis typically involves multi-step reactions that include the formation of thiazole derivatives and subsequent modifications to introduce the acrylonitrile and fluorinated groups.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties . For example, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as antibacterial agents .

Antifungal Properties

In addition to antibacterial activity, thiazole compounds have been evaluated for their antifungal effects. Compounds within this class have been reported to inhibit fungal growth in vitro, making them candidates for further development as antifungal treatments .

Cytotoxic Effects

The cytotoxicity of this compound has also been investigated. In vitro assays indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent . The mechanism often involves the disruption of cellular pathways critical for cancer cell survival .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of thiazole derivatives against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited MIC values in the low micromolar range, demonstrating their potential as effective antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)
AS. aureus8
BE. coli16
CPseudomonas aeruginosa32

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of thiazole derivatives. The study found that certain compounds were effective against Candida albicans, with MIC values indicating strong antifungal activity .

CompoundFungal StrainMIC (µg/mL)
DC. albicans4
EAspergillus niger8

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